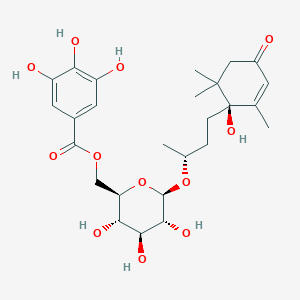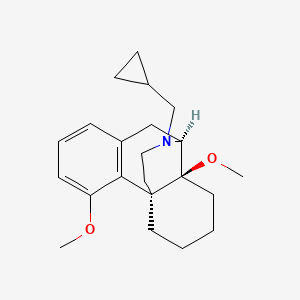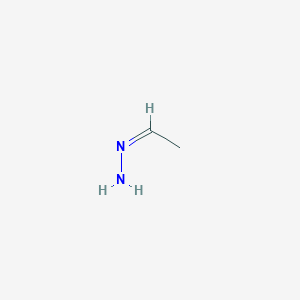
Sulfamoyl iodide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl iodide (9CI) is an organosulfur compound characterized by the presence of a sulfonyl group bonded to an iodine atom. This compound is part of the broader class of sulfonyl halides, which are known for their reactivity and diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfamoyl iodide (9CI) can be synthesized through the reaction of sulfonyl chlorides with iodide salts. One common method involves the reaction of methanesulfonyl chloride with sodium iodide in an aprotic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature, yielding sulfamyl iodide and sodium chloride as a byproduct.
Industrial Production Methods: Industrial production of sulfamyl iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamoyl iodide (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfamoyl iodide (9CI) can be oxidized to form sulfonyl iodates or reduced to form sulfonyl iodides with different oxidation states.
Addition Reactions: It can add to alkenes and alkynes, forming adducts that are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Iodates: Formed from oxidation reactions.
Applications De Recherche Scientifique
Sulfamoyl iodide (9CI) has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active sulfonamides, which have antimicrobial properties.
Medicine: Sulfonamides derived from sulfamyl iodide are used in the development of antibiotics and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfamyl iodide involves the formation of reactive intermediates such as sulfonyl radicals or cations. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions include nucleophilic substitution, radical addition, and electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride: Contains a toluene group attached to the sulfonyl group.
Uniqueness: Sulfamoyl iodide (9CI) is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl halides. The iodine atom makes sulfamyl iodide more reactive in nucleophilic substitution reactions and provides unique opportunities for the synthesis of iodine-containing compounds.
Propriétés
Numéro CAS |
102479-80-1 |
|---|---|
Formule moléculaire |
H2INO2S |
Poids moléculaire |
206.99 g/mol |
Nom IUPAC |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
Clé InChI |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
SMILES canonique |
NS(=O)(=O)I |
Synonymes |
iodosulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cucurbit[10]uril](/img/structure/B1258260.png)

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)



![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)





